Iodomethylmethylether

Übersicht

Beschreibung

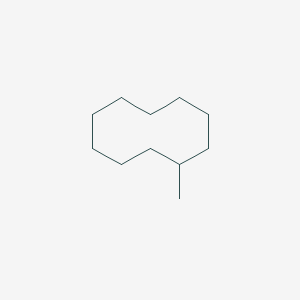

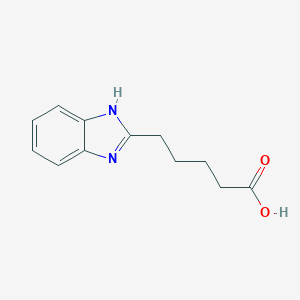

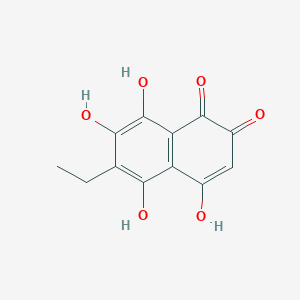

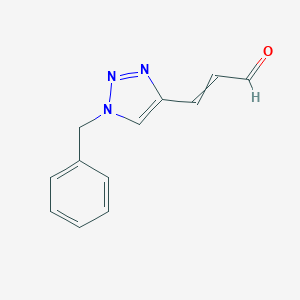

Iodomethyl methyl ether (Iodomethoxymethane) is a halo ether. Product contains copper as stabilizer. Rotational, centrifugal distortion constants and the nuclear electric quadrupole coupling constant tensor for iodomethyl methyl ether (CH3OCH2I) and its two deuterated species have been measured by microwave spectral studies. It readily undergoes methoxymethylation reaction with phosphorus, carbon, oxygen and nitrogen containing nucleophiles. It can be synthesized by reacting methylal (dimethoxymethane) with iodotrimethylsilane.

Wissenschaftliche Forschungsanwendungen

Halogenierter Ether

Iodomethylmethylether ist eine Art von halogeniertem Ether . Halogenierte Ether sind eine Gruppe organischer Verbindungen, die ein Halogenatom und eine Ethergruppe enthalten. Aufgrund ihrer einzigartigen Reaktivität werden sie in einer Vielzahl chemischer Reaktionen eingesetzt.

Stabilisator

Diese Verbindung enthält Kupfer als Stabilisator . Stabilisatoren sind Stoffe, die eine sichere Lagerung und Handhabung potenziell reaktiver oder instabiler Verbindungen ermöglichen. Sie werden in der chemischen Industrie weit verbreitet eingesetzt.

Spektralstudien

this compound und seine beiden deuterierten Spezies wurden mit Hilfe von Mikrowellenspektralstudien gemessen . Diese Studien helfen, die molekulare Struktur und Dynamik der Verbindung zu verstehen.

Methoxymethylierungsreaktionen

this compound unterliegt leicht einer Methoxymethylierungsreaktion mit nucleophilen Stoffen, die Phosphor, Kohlenstoff, Sauerstoff und Stickstoff enthalten . Dies macht es nützlich für die Synthese einer Vielzahl von organischen Verbindungen.

Synthese von Polymeren

this compound wurde bei der Herstellung zahlreicher organischer Verbindungen, einschließlich Polymeren, eingesetzt . Polymere haben ein breites Anwendungsspektrum, von Kunststoffen und Harzen bis hin zu Fasern und Klebstoffen.

Farbstoffherstellung

Neben Polymeren wird this compound auch bei der Herstellung von Farbstoffen verwendet . Farbstoffe werden in einer Vielzahl von Industrien eingesetzt, darunter die Textil-, Druck- und Lebensmittelindustrie.

Zwischenprodukt in chemischen Reaktionen

this compound wird häufig als Zwischenprodukt in chemischen Reaktionen verwendet . Ein Zwischenprodukt ist ein Stoff, der während der Gesamtreaktion gebildet und verbraucht wird, und seine Identifizierung kann oft helfen, den Reaktionsmechanismus zu klären.

Synthese von Polyurethanen und Polyethylenen

this compound hat eine Rolle bei der Synthese verschiedener Polymere wie Polyurethane und Polyethylene gespielt . Diese Materialien haben zahlreiche Anwendungen, von flexiblen Schäumen und Elastomeren bis hin zu Verpackungen und Plastiktüten.

Wirkmechanismus

Target of Action

Iodomethyl methyl ether, also known as Iodomethoxymethane, is a halo ether . It primarily targets phosphorus, carbon, oxygen, and nitrogen-containing nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, acting as electron donors and forming covalent bonds with electrophiles.

Mode of Action

Iodomethyl methyl ether interacts with its targets through a process known as methoxymethylation . In this reaction, the iodomethyl methyl ether molecule donates a methoxymethyl group to the nucleophile, resulting in a new covalent bond. This interaction can lead to significant changes in the biochemical properties of the target molecule.

Pharmacokinetics

Its solubility in organic solvents suggests that it may be readily absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of iodomethyl methyl ether can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in organic solvents indicates that the presence of such solvents in the environment could impact its action and efficacy

Safety and Hazards

Eigenschaften

IUPAC Name |

iodo(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5IO/c1-4-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSXSNJAQDJKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

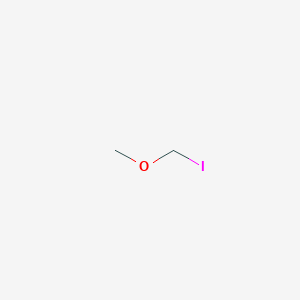

COCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156625 | |

| Record name | Iodomethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-19-7 | |

| Record name | Methane, iodomethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodomethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodomethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of iodomethyl methyl ether and are there any notable spectroscopic features?

A1: Iodomethyl methyl ether (CH3OCH2I) has a molecular weight of 171.97 g/mol. [] Spectroscopically, its microwave spectrum has been extensively studied, providing information about its rotational constants, quartic centrifugal distortion constants, and nuclear quadrupole coupling constant tensor. [, ] This data enables researchers to determine its rs structure and understand the orientation of the iodine atom within the molecule. [] Additionally, NMR and UV spectral features have also been reported. []

Q2: How is iodomethyl methyl ether synthesized and what are its common applications in organic synthesis?

A2: While traditionally synthesized using potentially carcinogenic reagents like chloromethyl methyl ether, safer routes to iodomethyl methyl ether utilize reactions between methylal and iodotrimethylsilane [, ] or formaldehyde/trioxane with methanol and hydrogen iodide. [] It's a versatile reagent used for methoxymethylation of phosphorus, carbon, oxygen, and nitrogen nucleophiles. [] Furthermore, it acts as an effective iodomethylating agent for aromatic systems. []

Q3: Can you elaborate on the reactivity of iodomethyl methyl ether and its role in determining bond strengths?

A3: Iodomethyl methyl ether readily reacts with iodine, a process which has been investigated to determine the carbon-hydrogen bond strength in dimethyl ether. [] Kinetic studies of this reaction have provided valuable thermodynamic parameters, including bond dissociation energies, offering insight into the stability and reactivity of related ethers. []

Q4: Has iodomethyl methyl ether been observed in any unexpected contexts?

A4: Interestingly, iodomethyl methyl ether has been identified as the source of a +30 Da mass spectrometric artifact in the analysis of permethylated carbohydrates. [] This artifact arises from the incorporation of a methoxymethyl group instead of a methyl group during the permethylation process, highlighting the importance of considering potential side reactions during derivatization. []

Q5: Are there any known applications of iodomethyl methyl ether in polymer chemistry?

A5: Iodomethyl methyl ether, in combination with zinc iodide, has been explored for its role in the living cationic polymerization of vinyl ethers. [] This suggests potential applications in controlling polymer chain growth and architecture, an area that might be of interest for further investigation.

Q6: What are the safety concerns associated with handling iodomethyl methyl ether?

A6: Iodomethyl methyl ether is corrosive, a lachrymator, and a strong alkylating agent. [] It's crucial to handle it with caution, wearing appropriate protective equipment and working in a well-ventilated area to minimize the risk of exposure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)